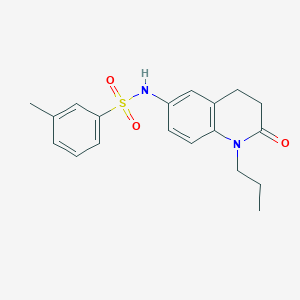

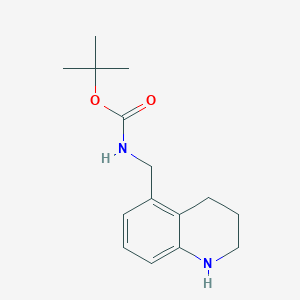

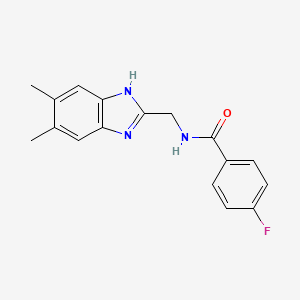

tert-Butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate, has been reported . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the InChI code for tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate is 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]carbamate is 262.35 .Applications De Recherche Scientifique

Corrosion Inhibition

Tert-butyl ((1,2,3,4-tetrahydroquinolin-5-yl)methyl)carbamate has been studied for its potential as a corrosion inhibitor for carbon steel in acidic environments. In a study by Faydy et al. (2019), this compound, along with similar organic compounds based on 8-hydroxyquinoline, demonstrated mixed-type inhibition properties. Their effectiveness was established through electrochemical techniques, UV-visible spectroscopy, and SEM analysis. The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir adsorption isotherm, as supported by DFT calculations and Monte Carlo simulations (Faydy et al., 2019).

Organic Synthesis

In the realm of organic chemistry, this compound derivatives have been utilized in various synthetic processes. For example, Berger and Kerly (1993) explored the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, leading to the formation of various tetrahydroquinolines and dihydroindoles (Berger & Kerly, 1993). Moreover, the lithiation and subsequent electrophilic quench of substituted N-tert-butoxycarbonyl tetrahydroisoquinolines, as investigated by Talk et al. (2016), demonstrated the versatility of this approach in synthesizing 1-substituted tetrahydroisoquinoline products (Talk et al., 2016).

Polymerization Catalysis

Chunji Wu et al. (2007) conducted research on ortho lithiation of tetrahydroquinoline derivatives, leading to the facile construction of polymerization catalysts. This study demonstrated how tBuLi treatment of lithium carbamate compounds derived from 2-R-1,2,3,4-tetrahydroquinolines enabled the creation of o-phenylene-bridged/amido titanium complexes, which showed promising properties in ethylene/1-octene copolymerization (Wu et al., 2007).

Fluorescent Materials

The compound has also found application in the development of fluorescent materials. Chang and Chow (2011) synthesized two red color luminescent dyes based on this compound derivatives, which were used in the fabrication of organic light-emitting diodes (OLEDs). These dyes exhibited better electrostability compared to other similar materials and were able to produce a high-intensity red light (Chang & Chow, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-4-8-13-12(11)7-5-9-16-13/h4,6,8,16H,5,7,9-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYVSMIGONLKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2CCCNC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2417441.png)

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)

![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)